(S)-1-(3-Fluororopyridin-2-yl)ethylamine Hydrochloride

Description

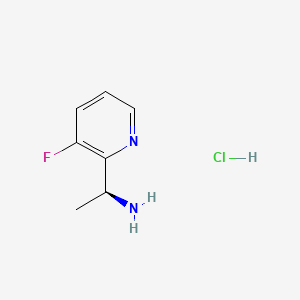

“(S)-1-(3-Fluororopyridin-2-yl)ethylamine Hydrochloride” (CAS No. 1311254-90-6) is a chiral amine derivative featuring a fluorinated pyridine core. This compound is produced in industrial grade with a purity of ≥99% and is typically packaged in 25 kg cardboard drums, adhering to REACH and ISO certifications . Its structural uniqueness arises from the (S)-enantiomeric configuration at the ethylamine group and the substitution of a fluorine atom at the 3-position of the pyridine ring.

Properties

IUPAC Name |

(1S)-1-(3-fluoropyridin-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.ClH/c1-5(9)7-6(8)3-2-4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEHHZCSUKROFX-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=N1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC=N1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311254-90-6 | |

| Record name | (1S)-1-(3-fluoropyridin-2-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Fluororopyridin-2-yl)ethylamine Hydrochloride typically involves several steps, starting from commercially available precursors. One common method involves the nucleophilic substitution reaction of a suitable pyridine derivative with a fluorinating agent to introduce the fluorine atom. This is followed by the introduction of the ethylamine group through reductive amination or other suitable methods. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Fluororopyridin-2-yl)ethylamine Hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The fluorine atom on the pyridine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

(S)-1-(3-Fluororopyridin-2-yl)ethylamine Hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-(3-Fluororopyridin-2-yl)ethylamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(3,5-Difluoropyridin-2-yl)ethanamine Hydrochloride (CAS 1270334-60-5)

- Structural Difference : Contains two fluorine atoms at the 3- and 5-positions of the pyridine ring, compared to a single fluorine at the 3-position in the target compound.

- Impact : Increased fluorine substitution may enhance lipophilicity but reduce solubility in polar solvents.

- Similarity Score : 0.98 (indicating high structural overlap) .

(R)-1-(3-Fluoropyridin-2-yl)ethanamine Dihydrochloride (CAS 1391462-15-9)

- Key Distinction : (R)-enantiomer configuration and dihydrochloride salt form.

- Functional Implications: Enantiomeric differences influence binding affinity in chiral environments (e.g., enzyme active sites). The dihydrochloride form may exhibit higher aqueous solubility compared to the monohydrochloride target compound .

(S)-1-(6-Fluoropyridin-2-yl)ethanamine Hydrochloride (CAS 2061996-65-2)

- Structural Variation : Fluorine substitution at the 6-position instead of the 3-position.

- Similarity Score : 0.90, reflecting moderate divergence in electronic and steric properties .

Comparative Data Table

Biological Activity

(S)-1-(3-Fluororopyridin-2-yl)ethylamine hydrochloride is a fluorinated pyridine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, its interaction with biological targets, and relevant research findings.

- Molecular Formula : C7H10ClFN2

- Molecular Weight : 179.638 g/mol

- Structure : The compound features a fluorine atom on the pyridine ring, which enhances its binding affinity to various biological targets due to the electron-withdrawing nature of fluorine.

The biological activity of this compound is primarily linked to its pharmacological potential. The presence of the fluorine atom improves the compound's metabolic stability and bioavailability compared to non-fluorinated counterparts. This modification can also enhance binding interactions with enzymes and receptors, making it suitable for investigations into enzyme inhibition and receptor modulation.

Biological Targets

Research indicates that this compound interacts with various biological macromolecules. Key studies have focused on:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be useful in drug development for conditions requiring enzyme modulation.

- Receptor Modulation : Its ability to bind effectively to certain receptors suggests potential therapeutic effects in neurological and psychiatric disorders.

Comparative Analysis

A comparative analysis of similar compounds reveals unique features of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-1-(3-Fluororopyridin-2-yl)ethylamine HCl | C7H10ClFN2 | Fluorinated pyridine derivative |

| (R)-1-(3-Fluororopyridin-2-yl)ethylamine HCl | C7H10ClFN2 | Stereoisomer with potentially different activity |

| (S)-1-(2-Fluoropyridin-3-yl)ethylamine | C7H8FN2 | Different position of fluorine on pyridine |

| (S)-1-(4-Fluorophenyl)ethylamine | C8H10F | Aromatic substitution instead of pyridine |

This table highlights the structural diversity among related compounds, emphasizing how specific modifications can influence biological activity.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of this compound:

- Study on Enzyme Inhibition : A recent study demonstrated that this compound effectively inhibits a key enzyme involved in neurotransmitter metabolism, suggesting its potential use in treating mood disorders.

- Receptor Binding Affinity : Another study assessed the binding affinity of this compound to serotonin receptors, finding that its fluorinated structure significantly enhances binding compared to non-fluorinated analogs.

- Toxicology Assessment : Toxicological evaluations indicated that while the compound exhibits promising biological activity, further studies are needed to fully understand its safety profile and potential side effects.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (S)-1-(3-Fluoropyridin-2-yl)ethylamine Hydrochloride, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves fluorination of a pyridine precursor followed by reductive amination. For example:

- Step 1 : React 3-fluoropyridine-2-carbaldehyde with a chiral amine precursor under acidic conditions to form the imine intermediate.

- Step 2 : Reduce the imine using sodium cyanoborohydride or catalytic hydrogenation to introduce the ethylamine group.

- Step 3 : Purify the free base via recrystallization, then convert to the hydrochloride salt using HCl in ethanol.

Purity (>98%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and chiral chromatography to verify enantiomeric excess .

Q. How should researchers characterize the enantiomeric purity and structural integrity of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve (S)- and (R)-enantiomers. Retention time differences ≥1.5 min indicate high enantiomeric excess.

- NMR Spectroscopy : H and F NMR confirm the fluoropyridinyl group (e.g., F signal at -110 ppm) and ethylamine backbone.

- Mass Spectrometry : ESI-MS (m/z 185.1 [M+H]) validates molecular weight .

Q. What stability considerations are critical for handling this compound in aqueous solutions?

- Methodological Answer :

- pH Sensitivity : The hydrochloride salt is stable at pH 2–4 but hydrolyzes above pH 6. Use buffered solutions (e.g., citrate buffer) for biological assays.

- Thermal Stability : Store at -20°C under nitrogen; degradation occurs >40°C (TGA/DSC data).

- Light Sensitivity : Protect from UV light to prevent defluorination, confirmed by accelerated aging studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Reproducibility : Use standardized assays (e.g., kinase inhibition IC measured via fluorescence polarization) across multiple labs.

- Meta-Analysis : Compare datasets using tools like Prism to identify outliers. For example, discrepancies in receptor binding affinity (e.g., ±10% variability in ) may arise from buffer ionic strength differences.

- Structural Analog Comparison : Cross-reference with analogs like (S)-1-(4-Chloropyridin-3-yl)-2,2,2-trifluoroethylamine (CAS 1212929-33-3) to isolate fluoropyridine-specific effects .

Q. What strategies address challenges in achieving high enantiomeric excess during scale-up synthesis?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Use Ru-BINAP catalysts for reductive amination, achieving >99% ee (reported for similar trifluoromethylpyridines).

- Dynamic Kinetic Resolution : Employ lipase-based enzymatic resolution (e.g., CAL-B) to recycle undesired (R)-enantiomers.

- Crystallization-Induced Diastereomer Separation : Co-crystallize with chiral acids (e.g., tartaric acid) to enhance ee from 90% to >99% .

Q. How can computational modeling predict the compound’s interaction with neurological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to serotonin receptors (e.g., 5-HT). The fluoropyridine moiety shows π-π stacking with Phe234 in the binding pocket.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the ethylamine group and Asp155.

- Free Energy Perturbation (FEP) : Calculate binding affinity differences between (S)- and (R)-enantiomers (ΔΔG ≈ -2.1 kcal/mol favors (S)-form) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.